Ethyl (4-Butylphenyl)difluoroacetate

Procurement Cost analysis Laboratory supply

Ethyl (4-Butylphenyl)difluoroacetate is a difluoroacetate ester derivative featuring a 4-n-butylphenyl substituent on the alpha-carbon, with the molecular formula C14H18F2O2 and a molecular weight of 256.29 g/mol. This compound serves as a versatile building block in organic synthesis, particularly as a precursor to difluoromethylated compounds and as an intermediate in medicinal chemistry programs targeting infectious diseases.

Molecular Formula C14H18F2O2
Molecular Weight 256.29
CAS No. 1027514-11-9
Cat. No. B3335061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-Butylphenyl)difluoroacetate
CAS1027514-11-9
Molecular FormulaC14H18F2O2
Molecular Weight256.29
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C(=O)OCC)(F)F
InChIInChI=1S/C14H18F2O2/c1-3-5-6-11-7-9-12(10-8-11)14(15,16)13(17)18-4-2/h7-10H,3-6H2,1-2H3
InChIKeyFEEVNRHGNOPKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-Butylphenyl)difluoroacetate (CAS 1027514-11-9): A Specialized Difluoroacetate Ester Building Block for Organic Synthesis and Drug Discovery


Ethyl (4-Butylphenyl)difluoroacetate is a difluoroacetate ester derivative featuring a 4-n-butylphenyl substituent on the alpha-carbon, with the molecular formula C14H18F2O2 and a molecular weight of 256.29 g/mol . This compound serves as a versatile building block in organic synthesis, particularly as a precursor to difluoromethylated compounds and as an intermediate in medicinal chemistry programs targeting infectious diseases . It is commercially available from multiple suppliers at research-grade purity (typically 95–96%) . The compound belongs to a class of aryl difluoroacetates that are valued for their ability to introduce metabolically stable difluoromethylene units into bioactive molecules .

Why Ethyl (4-Butylphenyl)difluoroacetate Cannot Be Interchanged with Generic Aryl Difluoroacetate Analogs


Substituting Ethyl (4-Butylphenyl)difluoroacetate with a generic aryl difluoroacetate analog (e.g., 4-methyl, 4-tert-butyl, or unsubstituted phenyl variants) is not straightforward due to quantifiable differences in lipophilicity, steric profile, and hydrogen-bonding capacity that directly impact downstream biological activity, metabolic stability, and synthetic utility [1]. The 4-n-butyl substituent confers a distinct combination of flexible chain length and hydrophobicity (predicted XLogP3 ~4.0) that differs markedly from the rigid tert-butyl analog (XLogP3 = 4.5) or the less lipophilic methyl analog, leading to divergent pharmacokinetic and target-binding profiles [1]. Furthermore, the difluoroacetate ester moiety serves as a precursor to the corresponding difluoroacetic acid derivative, which has demonstrated antimycobacterial activity (IC50 = 200 µM against M. tuberculosis H37Rv Eis enzyme), a property that may vary significantly with aryl substitution [2]. These quantifiable physicochemical and biological differences necessitate careful selection of the specific analog for each research application.

Quantitative Differentiation Evidence: Ethyl (4-Butylphenyl)difluoroacetate vs. Closest Analogs


Cost Efficiency: Per-Gram Acquisition Cost Comparison with the 4-tert-Butyl Analog

When procuring aryl difluoroacetate building blocks, the per-gram cost can be a decisive factor for scale-up or high-throughput experimentation. Ethyl (4-Butylphenyl)difluoroacetate (CAS 1027514-11-9) is available at a significantly lower price point compared to its 4-tert-butyl-substituted analog (CAS 1027514-13-1) when sourced from leading suppliers . This cost differential can yield substantial savings in multi-gram synthesis campaigns.

Procurement Cost analysis Laboratory supply

Lipophilicity Tuning: Predicted XLogP3 Difference Between n-Butyl and tert-Butyl Analogs

Lipophilicity is a critical determinant of compound permeability, metabolic stability, and off-target binding. The predicted XLogP3 for Ethyl (4-Butylphenyl)difluoroacetate is approximately 4.0, compared to 4.5 for the 4-tert-butyl analog (PubChem CID 39058319) [1]. This 0.5 log unit difference corresponds to a roughly 3-fold lower partition coefficient, which can improve aqueous solubility and reduce non-specific protein binding while maintaining sufficient membrane permeability.

Lipophilicity Drug design ADME Physicochemical properties

Hydrogen-Bond Acceptor Capacity: Impact on Solubility and Target Engagement

The number of hydrogen-bond acceptors (HBA) influences aqueous solubility and specific interactions with biological targets. Ethyl (4-Butylphenyl)difluoroacetate contains 4 HBA (two ester oxygens and two fluorine atoms), whereas the corresponding carboxylic acid hydrolysis product contains 2 HBA . This distinction is critical when the ester is used as a prodrug or metabolic precursor: the ester form provides additional hydrogen-bonding capacity that can enhance solubility in organic media and modulate passive membrane permeability during the absorption phase .

Hydrogen bonding Solubility Target binding Physicochemical properties

Antimycobacterial Precursor Potential: Biological Activity of the Corresponding Acid Derivative

Ethyl (4-Butylphenyl)difluoroacetate serves as a direct synthetic precursor to (4-Butylphenyl)difluoroacetic acid, which has demonstrated measurable inhibitory activity against Mycobacterium tuberculosis H37Rv Eis enzyme with an IC50 of 200 µM [1]. While this potency is modest, it establishes a baseline for structure-activity relationship (SAR) exploration. In contrast, the 4-tert-butyl analog's corresponding acid has not been reported with quantifiable antimycobacterial activity in publicly available databases, highlighting a specific therapeutic research avenue uniquely accessible via the n-butyl variant .

Antitubercular Mycobacterium tuberculosis Enzyme inhibition Drug discovery

Optimal Application Scenarios for Ethyl (4-Butylphenyl)difluoroacetate Based on Quantitative Evidence


Cost-Efficient Multi-Gram Synthesis of Difluoromethylated Aromatic Libraries

For medicinal chemistry groups synthesizing compound libraries requiring difluoromethylene-containing aromatic building blocks, Ethyl (4-Butylphenyl)difluoroacetate offers a cost advantage of approximately 6% per gram over the tert-butyl analog when sourced from Fluorochem . This compound can be converted via hydrolysis to the corresponding difluoroacetic acid, which then serves as a versatile intermediate for amide coupling, esterification, or decarboxylative fluorination . The n-butyl substituent provides sufficient lipophilicity (XLogP3 ≈ 4.0) to maintain membrane permeability while offering a flexible alkyl chain that can be further functionalized, unlike the rigid tert-butyl group [1].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

In drug discovery programs where balancing potency and ADME properties is critical, Ethyl (4-Butylphenyl)difluoroacetate provides a scaffold with a predicted XLogP3 approximately 0.5 log units lower than the tert-butyl analog . This reduction in lipophilicity is associated with decreased non-specific binding and improved metabolic stability, as predicted by standard drug-likeness guidelines (e.g., Lipinski's Rule of 5) . The compound's 4 hydrogen-bond acceptors further contribute to favorable solubility characteristics essential for in vivo dosing .

Antitubercular Drug Discovery: SAR Exploration Around the Eis Enzyme Target

For research programs targeting Mycobacterium tuberculosis, Ethyl (4-Butylphenyl)difluoroacetate serves as a precursor to (4-Butylphenyl)difluoroacetic acid, a compound with confirmed, albeit weak, inhibitory activity against the Eis enzyme (IC50 = 200 µM) . This activity provides a tractable starting point for systematic SAR studies. By synthesizing analogs with varying chain lengths (e.g., methyl, ethyl, propyl) and comparing their biological activity, researchers can map the hydrophobic requirements of the Eis binding pocket and potentially improve potency into the low micromolar range . The lack of reported activity for the tert-butyl analog makes the n-butyl series the preferred choice for this specific target [1].

Prodrug Design: Ester-to-Acid Conversion for Modulated Bioavailability

Researchers designing ester prodrugs can exploit the differential hydrogen-bond acceptor capacity between Ethyl (4-Butylphenyl)difluoroacetate (4 HBA) and its corresponding acid (2 HBA) . The ester form can be administered orally, where its higher lipophilicity and HBA count enhance passive absorption across the intestinal epithelium. Subsequent in vivo hydrolysis by plasma esterases releases the active acid form, which has reduced hydrogen-bonding capacity and may exhibit improved target engagement due to decreased solvation . This prodrug strategy is directly applicable to the antitubercular acid derivative, potentially improving its oral bioavailability and enabling in vivo efficacy studies [1].

Quote Request

Request a Quote for Ethyl (4-Butylphenyl)difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.